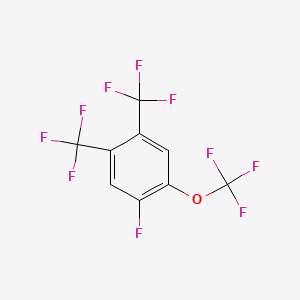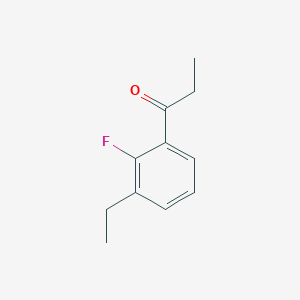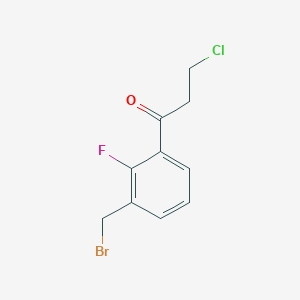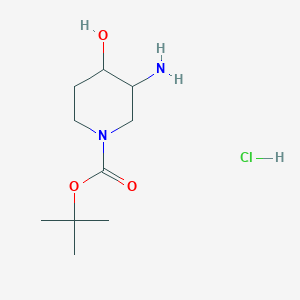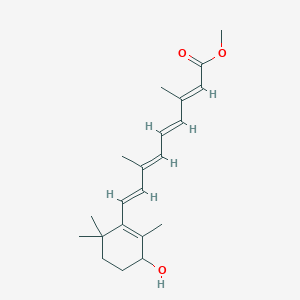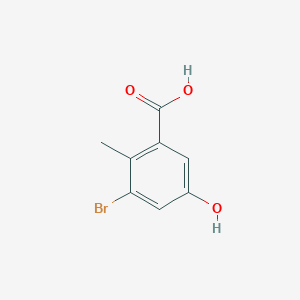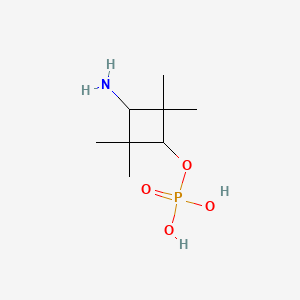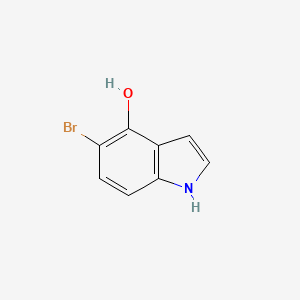![molecular formula C18H26O5 B14055999 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is a complex organic compound featuring a unique structure that includes an adamantane core, a trioxolane ring, and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the alkylation of adamantane with suitable reagents. The trioxolane ring is introduced via a cycloaddition reaction, often involving ozone or other oxidizing agents. The final step involves the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The trioxolane ring can be oxidized to form different oxygenated products.
Reduction: The compound can be reduced to break the trioxolane ring, leading to simpler derivatives.
Substitution: Functional groups on the adamantane or cyclohexane rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学的研究の応用
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug stability and efficacy.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
作用機序
The mechanism of action of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid involves its interaction with specific molecular targets. The trioxolane ring can generate reactive oxygen species (ROS) upon decomposition, which can interact with biological molecules, leading to antimicrobial or antiviral effects. The adamantane core provides structural stability, while the acetic acid moiety can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-adamantanol: A simpler adamantane derivative with a hydroxyl group.
2-adamantanol: Another adamantane derivative with a hydroxyl group at a different position.
adamantan-1-amine: An adamantane derivative with an amine group.
1-adamantanecarboxylic acid: An adamantane derivative with a carboxylic acid group.
1,3-adamantanedicarboxylic acid: An adamantane derivative with two carboxylic acid groups.
Uniqueness
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is unique due to its combination of an adamantane core, a trioxolane ring, and a cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and reactivity compared to simpler adamantane derivatives.
特性
分子式 |
C18H26O5 |
|---|---|
分子量 |
322.4 g/mol |
InChI |
InChI=1S/C18H26O5/c19-16(20)9-11-2-1-3-17(10-11)21-18(23-22-17)14-5-12-4-13(7-14)8-15(18)6-12/h11-15H,1-10H2,(H,19,20)/t11-,12?,13?,14?,15?,17+,18?/m0/s1 |
InChIキー |
MMZNSLVQJVAATJ-KERRXJBBSA-N |
異性体SMILES |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
正規SMILES |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


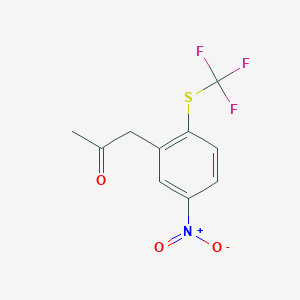
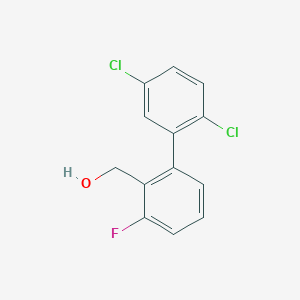
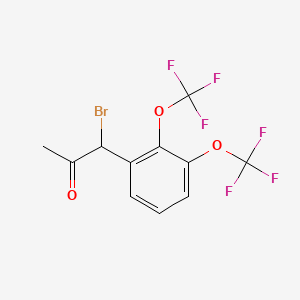
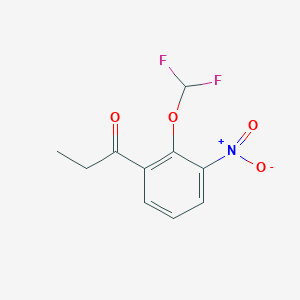
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
